molecular formula C8H5NO6 B020862 4-Nitrophthalic acid CAS No. 610-27-5

4-Nitrophthalic acid

Cat. No.: B020862
CAS No.: 610-27-5
M. Wt: 211.13 g/mol
InChI Key: SLBQXWXKPNIVSQ-UHFFFAOYSA-N
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Description

4-Nitrophthalic acid, with the chemical formula C8H5NO6, is a compound known for its applications in various chemical processes. This solid, also referred to as 4-Nitrobenzene-1,2-dicarboxylic acid, is characterized by its nitro and carboxylic acid functional groups. It is commonly used as a precursor for the synthesis of dyes and pigments, as well as in the production of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Nitrophthalic acid are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of a 2D homochiral inorganic-organic framework by reacting with manganese ions and ancillary 4,4′-bipyridine ligands .

Molecular Mechanism

It is known to interact with manganese ions and 4,4′-bipyridine ligands to form a 2D homochiral inorganic-organic framework

Preparation Methods

4-Nitrophthalic acid can be synthesized through several methods:

Chemical Reactions Analysis

4-Nitrophthalic acid undergoes various chemical reactions:

Common reagents and conditions used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea for substitution reactions. Major products formed from these reactions include 4-nitrophthalic anhydride, 4-aminophthalic acid, and 3,4-dihydropyrimidin-2(1H)-ones .

Comparison with Similar Compounds

4-Nitrophthalic acid can be compared with other similar compounds, such as:

This compound is unique due to its combination of nitro and carboxylic acid functional groups, which provide versatility in chemical reactions and applications.

Properties

IUPAC Name

4-nitrophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBQXWXKPNIVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060581
Record name 1,2-Benzenedicarboxylic acid, 4-nitro-
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Molecular Weight

211.13 g/mol
Source PubChem
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CAS No.

610-27-5
Record name 4-Nitrophthalic acid
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Record name 4-Nitrophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-nitrophthalic acid?

A1: this compound has the molecular formula C8H5NO6 and a molecular weight of 211.13 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. These techniques provide insights into its functional groups, structural conformation, and molecular weight, respectively. [, , , , ]

Q3: How does the solubility of this compound vary in different solvents?

A3: The solubility of this compound is influenced by temperature and the solvent used. Its solubility in water increases with increasing temperature. [] Studies have explored its solubility in other solvents like 1,4-dioxane, providing valuable data for crystallization and separation processes. []

Q4: Can this compound act as a catalyst in organic reactions?

A4: Yes, this compound has demonstrated catalytic activity in specific organic reactions. It has been successfully employed as a catalyst in Imino Diels-Alder reactions, facilitating the efficient synthesis of pyrano- and furanoquinolines. [, ]

Q5: Have computational methods been used to study this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the molecular properties of this compound, particularly its hydrogen bonding interactions. [] These calculations provide valuable insights into its electronic structure and reactivity.

Q6: Does the position of the nitro group on the phthalic acid ring influence its properties?

A6: Yes, the position of the nitro group significantly affects the compound's properties. Research indicates that 3-nitrophthalic acid and this compound exhibit different electrochemical behaviors and interactions with metal ions. [] This highlights the importance of regioisomerism in determining the compound's chemical behavior.

Q7: Are there any known strategies to improve the stability or solubility of this compound for specific applications?

A7: While specific formulation strategies for this compound are not extensively discussed in the provided research, its use in synthesizing derivatives like aminofluorescein suggests potential modifications for enhancing solubility and stability. [] Further research in this area could lead to improved formulations for diverse applications.

Q8: What analytical techniques are commonly employed to quantify this compound?

A8: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. Studies have explored its retention behavior under various conditions, providing insights for optimizing separation protocols. []

Q9: Is there any information on the environmental impact and degradation of this compound?

A9: While the provided research doesn't explicitly focus on the environmental impact of this compound, its use in pesticide synthesis [] necessitates careful consideration of its potential environmental effects and degradation pathways. Further research is crucial for assessing its ecotoxicological profile and developing sustainable practices for its use and disposal.

Q10: How does the research on this compound bridge different scientific disciplines?

A10: The study of this compound exemplifies interdisciplinary research, encompassing organic synthesis, materials chemistry, analytical techniques, and computational modeling. Its diverse applications, ranging from coordination polymers [, , , , , ] to fluorescence probes [, ] highlight its significance across multiple scientific domains.

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